

An In-depth Technical Guide to the Initial Clinical Trials of Diclofensine

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Compound of Interest

Compound Name: *Diclofensine*

Cat. No.: *B1196589*

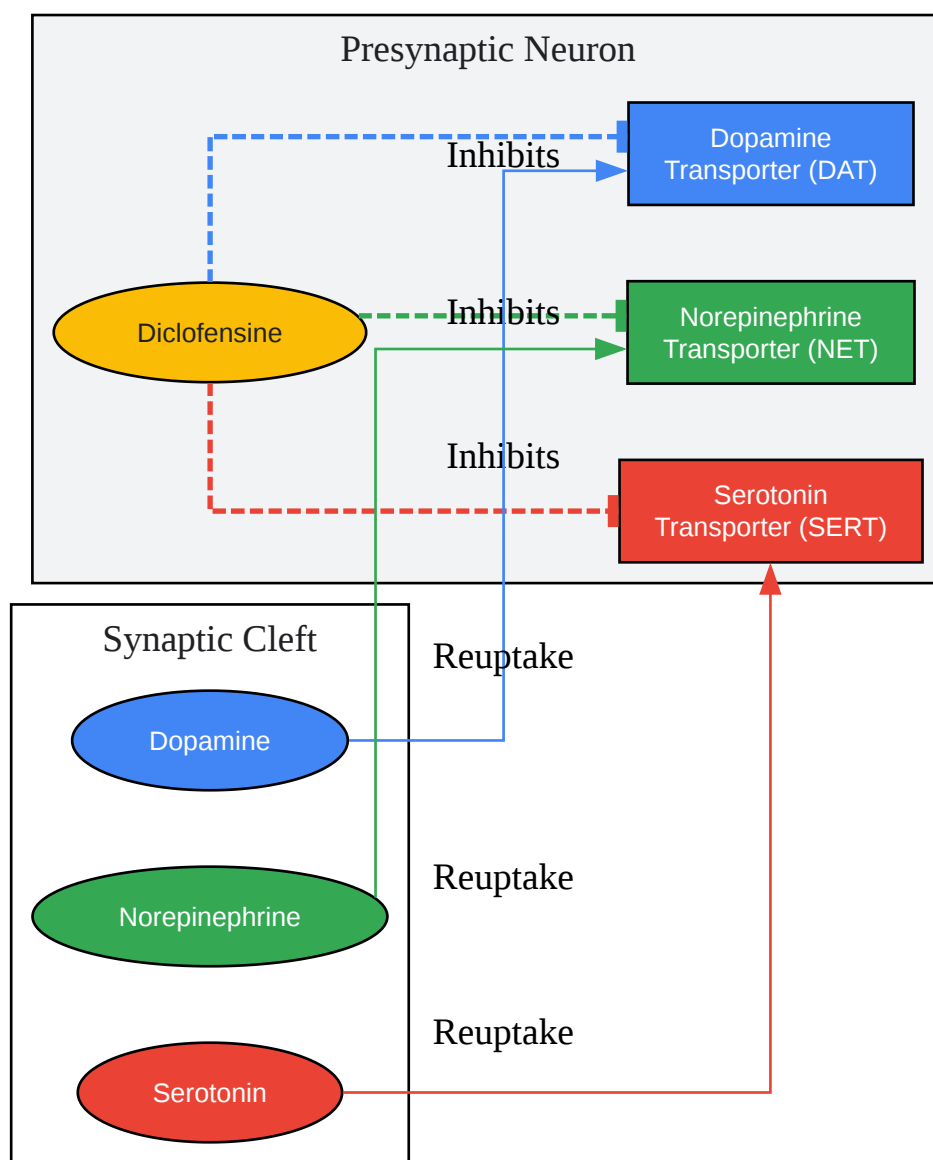
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Introduction

Diclofensine (Ro 8-4650), a tetrahydroisoquinoline derivative, was developed by Hoffmann-La Roche in the 1970s as a potential antidepressant.[1] It is a triple monoamine reuptake inhibitor, a class of drugs that block the reuptake of serotonin, norepinephrine, and dopamine.[1] Initial clinical trials in the early 1980s explored its efficacy and safety profile for the treatment of depression. Although these early studies showed promise, **diclofensine**'s development was eventually discontinued, potentially due to concerns about its abuse potential.[1] This guide provides a detailed technical overview of the core initial clinical trials of **diclofensine**, focusing on its mechanism of action, experimental protocols, and key findings.

Core Mechanism of Action

Diclofensine functions by inhibiting the reuptake of dopamine, norepinephrine, and serotonin at the synaptic cleft, thereby increasing the availability of these neurotransmitters.[2] It has shown potent inhibitory effects on the neuronal uptake of all three monoamines.[3] The (S)-isomer of **diclofensine** is understood to be the active component.[1] Its binding affinities (K_i) are 15.7 nM for the norepinephrine transporter (NET), 16.8 nM for the dopamine transporter (DAT), and 51 nM for the serotonin transporter (SERT).[1]



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Diclofensine's inhibition of monoamine reuptake transporters.

Pivotal Clinical Trials

Double-Blind, Placebo-Controlled Trial in Psychoreactive Depression

This study was a randomized, double-blind, parallel-group comparison to evaluate the efficacy and tolerance of **diclofensine** against a placebo in patients with psychoreactive depression.[2]

Experimental Protocol:

- Study Design: A 30-day randomized, double-blind, parallel-group, placebo-controlled trial.[2]
- Participant Population: 40 patients (11 hospitalized, 29 ambulatory) with a diagnosis of psychoreactive depression. The mean age of the participants was 39.6 years.[2]
- Treatment Regimen: Patients were randomly assigned to receive either **diclofensine** at a dose of 25 mg twice daily (50 mg/day) or a matching placebo.[2]
- Primary Efficacy Endpoint: The primary measure of efficacy was the number of "improved" patients, defined as a reduction in the overall depression scores by 50% or more.[2]
- Secondary Endpoint: Improvement in individual symptoms, such as anxiety, was also assessed.[2]



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Workflow of the placebo-controlled trial in psychoreactive depression.

Quantitative Data Summary

Efficacy Outcome	Diclofensine	Placebo	p-value	Citation
"Improved" Patients ($\geq 50\%$ score reduction) at Day 10	Statistically Superior	-	< 0.025	[2]
Improvement in Anxiety Symptoms	Significantly Better	-	< 0.05	[2]

Safety Outcome	Diclofensine Group	Placebo Group	Citation
Number of Patients with Side Effects	1	1	[2]
Reported Side Effects	Transient slight somnolence	Transient dizziness	[2]

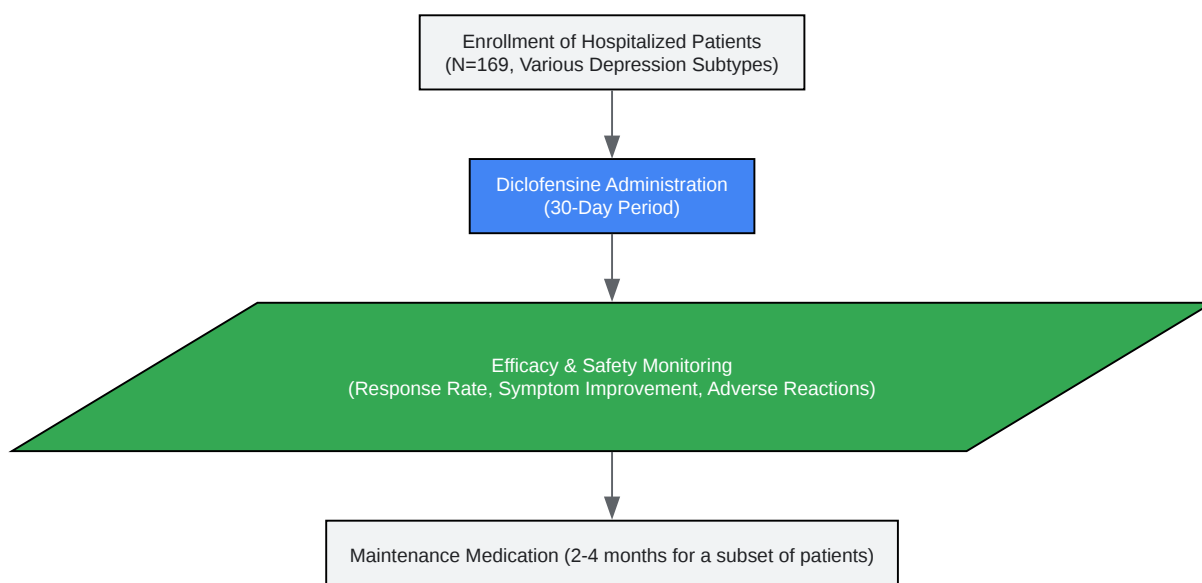
Pilot Trial in Hospitalized Depressed Patients

This open-label pilot trial aimed to evaluate the efficacy and safety of **diclofensine** in a larger, more diverse population of depressed patients.[4]

Experimental Protocol:

- Study Design: An open-label, 30-day pilot trial.[4]
- Participant Population: 169 mostly hospitalized patients with various subtypes of depression. [4]

- Treatment Regimen: Patients were treated with **diclofensine** for 30 days. Dosage was adjusted based on clinical response.[4]
- Primary Efficacy Endpoint: The overall response rate, characterized by psychoenergizing and mood-alleviating effects.[4]
- Key Assessments: Improvement in specific symptoms of depression including mood, psychomotor retardation, anxiety, and suicidal ideation.[4]



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Workflow of the pilot trial in depressed patients.

Quantitative Data Summary

Efficacy Outcome	Result	Citation
Overall Response Rate	75%	[4]

Key Symptom Improvements	Contribution to Overall Improvement	Citation
Depressed Mood, Psychomotor Retardation, Anxiety, Suicidal Ideation, Phobic Thoughts, Agitation	Contributed most to improvement	[4]
Insomnia, Delusions	Little affected	[4]

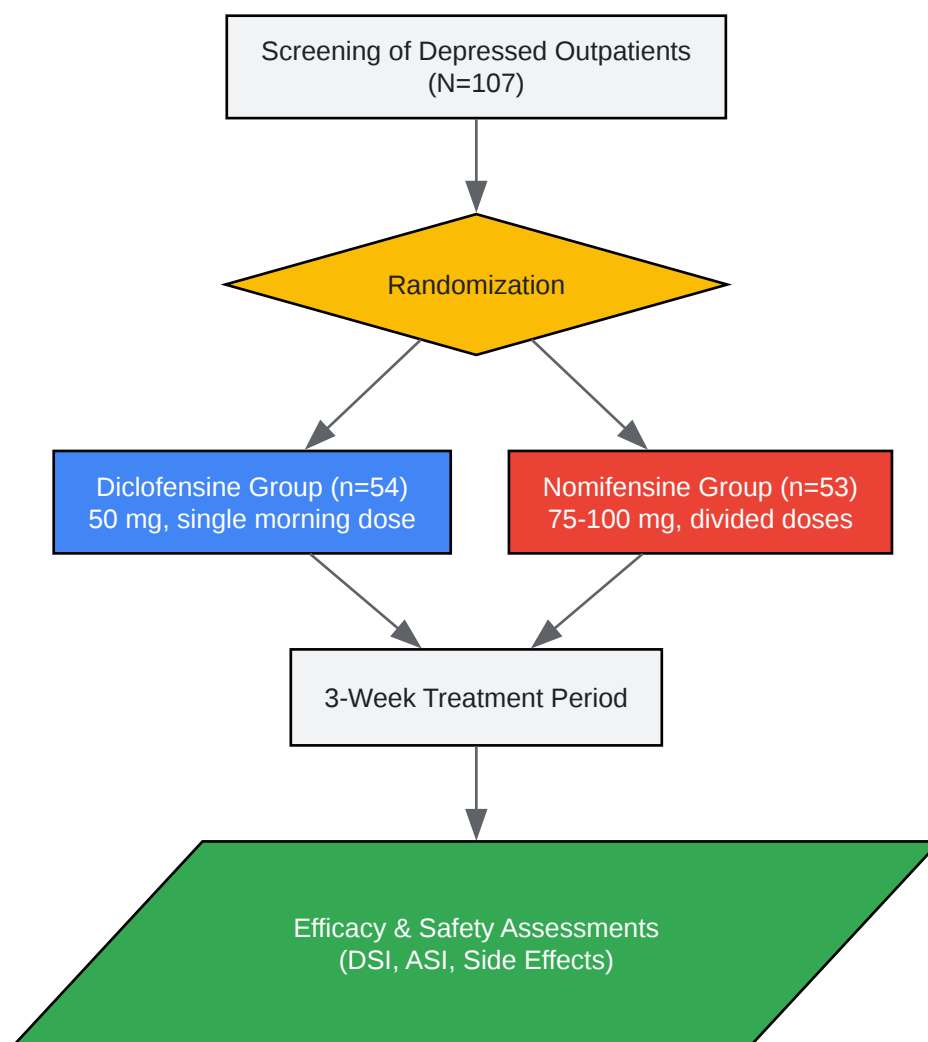
Safety Outcome	Result	Citation
Drop-outs due to Adverse Reactions	Very low	[4]

Double-Blind Comparison with Nomifensine in Outpatients

This study compared the efficacy and safety of **diclofensine** with another monoamine reuptake inhibitor, nomifensine, in a population of depressed outpatients.[5]

Experimental Protocol:

- Study Design: A three-week, double-blind comparative trial.[5]
- Participant Population: 107 depressed outpatients aged between 26 and 75 years.[5]
- Treatment Regimen: Patients were randomized to receive either a single morning dose of 50 mg of **diclofensine** (n=54) or 75-100 mg of nomifensine in two divided doses (n=53).[5]
- Primary Efficacy Endpoint: Change from baseline in the Depression Status Inventory (DSI) index of Zung.[5]
- Secondary Endpoint: Change from baseline in the Anxiety Status Inventory (ASI) index.[5]



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Workflow of the comparative trial of **Diclofensine** vs. Nomifensine.

Quantitative Data Summary

Efficacy Outcome	Diclofensine Group	Nomifensine Group	Citation
Mean DSI and ASI values at end of treatment	Dropped to levels of a normal population	Dropped to levels of a normal population	[5]
Conclusion	Leads to a similar improvement in depressive outpatients at a dose relation of 2:3 (diclofensine:nomifensine).		

Safety Outcome	Observation	Citation
Side-effect Profile	Similar between the two treatments	[5]
Sedation	No side-effects indicating sedation	[5]
Anticholinergic Effects	Rare	[5]

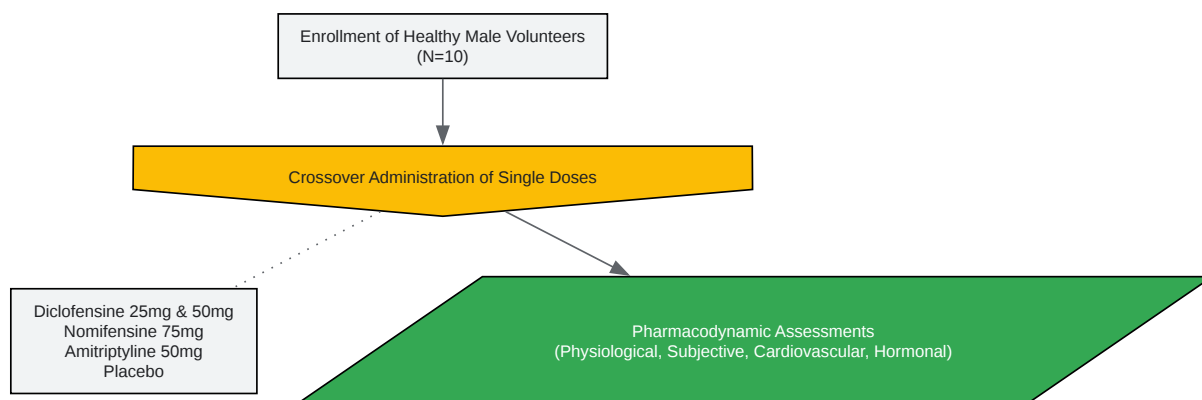
Clinical Pharmacological Comparison in Healthy Volunteers

This study investigated the pharmacodynamic profile of **diclofensine** in comparison to nomifensine, amitriptyline, and placebo in healthy individuals.[6][7]

Experimental Protocol:

- Study Design: A double-blind, placebo-controlled, crossover comparison.[6]
- Participant Population: Ten healthy male volunteers.[6]
- Treatment Regimen: Single oral doses of **diclofensine** (25 mg and 50 mg), nomifensine (75 mg), amitriptyline (50 mg), and placebo were administered in a crossover fashion.[6]

- Key Assessments: A range of pharmacodynamic measures including salivary flow, pupil diameter, subjective sedation and mood, reaction time, critical flicker frequency, cardiovascular parameters (heart rate, blood pressure, ECG), and hormone levels (prolactin, cortisol, growth hormone).[6][7]



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Workflow of the pharmacodynamic study in healthy volunteers.

Quantitative Data Summary

Pharmacodynamic Parameter	Diclofensine (25mg & 50mg)	Amitriptyline (50mg)	Nomifensine (75mg)	Citation
Salivary Flow	No influence	Significantly reduced	Inhibited	[6]
Subjective Sedation & Mood	No significant effect	Significant sedation & impairment	No significant effect	[6]
Reaction Time	No effect	Prolonged	Significantly reduced (improved)	[6]
Cardiovascular Effects (HR, BP, ECG)	Not significantly influenced	-	-	[6][7]
Serum Hormones (Prolactin, Cortisol, GH)	No significant differences	-	-	[6][7]

Conclusion

The initial clinical trials of **diclofensine** consistently demonstrated its efficacy as an antidepressant, showing superiority over placebo and comparable effectiveness to the active comparator, nomifensine.[2][5] The drug was generally well-tolerated, with a favorable side-effect profile characterized by a lack of significant sedative, anticholinergic, or cardiovascular effects, which were common with tricyclic antidepressants like amitriptyline.[4][5][6] Despite these positive early findings, **diclofensine** was not further developed for clinical use, a decision that may have been influenced by concerns regarding its abuse potential due to its action on dopamine reuptake.[1] These foundational studies provide valuable data for the ongoing research and development of novel antidepressants, particularly those with a multi-transporter mechanism of action.

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